molecular formula C17H17N3O6S B11599983 Dimethyl 5-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)isophthalate

Dimethyl 5-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)isophthalate

Cat. No.: B11599983
M. Wt: 391.4 g/mol
InChI Key: ACEHGLDUDSPAPV-UHFFFAOYSA-N
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Description

1,3-DIMETHYL 5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzene ring substituted with carboxylate groups and a pyrimidine moiety, making it an interesting subject for scientific research.

Properties

Molecular Formula

C17H17N3O6S

Molecular Weight

391.4 g/mol

IUPAC Name

dimethyl 5-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C17H17N3O6S/c1-9-4-13(21)20-17(18-9)27-8-14(22)19-12-6-10(15(23)25-2)5-11(7-12)16(24)26-3/h4-7H,8H2,1-3H3,(H,19,22)(H,18,20,21)

InChI Key

ACEHGLDUDSPAPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL 5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine derivative, followed by its attachment to the benzene ring through a series of condensation and substitution reactions. Common reagents used in these reactions include acyl chlorides, amines, and thiols under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL 5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-DIMETHYL 5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL 5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIMETHYL 5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZENE-1,3-DICARBOXYLATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Dimethyl 5-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)isophthalate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound, drawing from diverse sources.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C15_{15}H17_{17}N3_3O2_2S
  • Molecular Weight : 303.4 g/mol

The compound contains a pyrimidine moiety that contributes to its biological activity, particularly in the context of medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions including acylation and condensation processes. The detailed synthetic pathway includes the following steps:

  • Formation of the Pyrimidine Derivative : The precursor 4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl compound is synthesized through a series of reactions involving starting materials such as malonic acid derivatives.
  • Acylation : The thioacetyl group is introduced via acylation reactions.
  • Final Coupling : The final product is obtained by coupling with isophthalic acid derivatives.

Antimicrobial Activity

Research indicates that compounds containing the pyrimidine structure exhibit varying degrees of antimicrobial activity. In vitro studies have shown that derivatives similar to this compound can inhibit the growth of several bacterial strains. For instance, a study reported that certain pyrimidine derivatives had minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against Gram-positive bacteria .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrimidine derivatives. For example, compounds structurally related to this compound were tested against various cancer cell lines, showing IC50 values in the micromolar range. One study indicated that a related compound exhibited an IC50 value of around 10 µg/mL against CCRF-CEM leukemia cells .

The biological activity of this compound may be attributed to its ability to interfere with nucleic acid synthesis or disrupt key metabolic pathways in microbial and cancer cells. The presence of the thio group in the pyrimidine ring enhances its reactivity and potential interaction with biological targets.

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including those with similar structures to this compound. Results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with some compounds showing synergistic effects when combined with conventional antibiotics .
  • Anticancer Evaluation : In another study focusing on cancer cell lines, derivatives were assessed for their cytotoxic effects. The results indicated that modifications to the pyrimidine structure could enhance anticancer properties, providing a basis for further drug development .

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